3-Fluoro-5-methylsulfonylbenzoic acid

Description

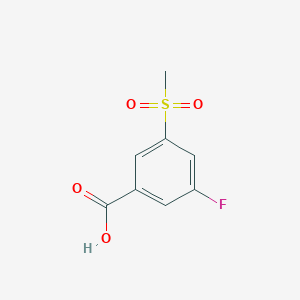

3-Fluoro-5-methylsulfonylbenzoic acid is a fluorinated benzoic acid derivative featuring a fluorine atom at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 5-position of the aromatic ring. The methylsulfonyl group is a strong electron-withdrawing substituent (EWG), which enhances the acidity of the carboxylic acid moiety (pKa ~1.5–2.5, estimated based on analogous compounds) . This compound is hypothesized to serve as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or anti-inflammatory agents, where fluorine and sulfonyl groups improve metabolic stability and target binding .

Properties

IUPAC Name |

3-fluoro-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDQEIVWQCMWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-Fluoro-5-methylsulfonylbenzoic acid has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Fluoro-5-methylsulfonylbenzoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atom can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares 3-fluoro-5-methylsulfonylbenzoic acid with five structurally related benzoic acid derivatives, highlighting substituent positions, molecular weights, and functional group effects:

*Acidity values are estimated based on substituent electronic effects.

Key Findings from Comparative Analysis

Electronic Effects

- Fluorine and Methylsulfonyl Synergy : The 3-fluoro and 5-methylsulfonyl groups in the target compound create a synergistic electron-withdrawing effect, lowering the pKa compared to analogs like 2-methoxy-5-methylsulfonylbenzoic acid (pKa ~3.8), where the methoxy group donates electrons .

- Positional Isomerism : The 4-fluoro-3-methylsulfonyl isomer (CAS 13372-52-6) exhibits slightly reduced acidity (pKa ~2.3) due to the fluorine’s para position relative to the carboxylic acid, weakening resonance stabilization .

Q & A

Q. What are the recommended methods for synthesizing 3-fluoro-5-methylsulfonylbenzoic acid?

A common approach involves functionalizing a benzoic acid precursor with fluorine and methylsulfonyl groups. For example:

- Step 1 : Start with 5-methylsulfonylbenzoic acid derivatives. Introduce fluorine via electrophilic fluorination (e.g., using Selectfluor®) or nucleophilic substitution (e.g., via diazonium salt intermediates) .

- Step 2 : Optimize reaction conditions (e.g., solvent: DMF or DCM; temperature: 0–50°C) to enhance regioselectivity and yield .

- Step 3 : Purify using column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water). Validate purity via HPLC (>98%) .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., NMR for fluorine position, NMR for methylsulfonyl group integration) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS: [M-H]⁻ peak at m/z 231.0) .

- HPLC : Assess purity under reverse-phase conditions (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What are the solubility and storage guidelines for this compound?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Prepare stock solutions in DMSO for biological assays .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the sulfonyl group. Avoid exposure to strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in the presence of a methylsulfonyl group?

The electron-withdrawing nature of the methylsulfonyl group directs electrophilic fluorination to the meta position. Strategies include:

- Directed Metalation : Use a lithium base (e.g., LDA) to deprotonate the desired position, followed by fluorination with NFSI (N-fluorobenzenesulfonimide) .

- Transition Metal Catalysis : Employ Pd-catalyzed C-H activation to install fluorine selectively .

Validation : Compare NMR shifts with computational predictions (DFT calculations) to confirm regiochemistry .

Q. How does the methylsulfonyl group influence the compound’s stability under acidic/basic conditions?

- Acidic Conditions : The sulfonyl group is stable in mild acids (e.g., acetic acid) but hydrolyzes in concentrated H₂SO₄ or HCl, forming sulfonic acid derivatives. Monitor via TLC .

- Basic Conditions : Susceptible to nucleophilic attack on the sulfonyl group in strong bases (e.g., NaOH > 1M). Use buffered solutions (pH 7–9) for aqueous reactions .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Issue : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., COX-2) may arise from impurities or assay conditions.

- Resolution :

Q. What strategies optimize the compound’s reactivity in coupling reactions (e.g., amide bond formation)?

- Activation : Convert the carboxylic acid to an acyl chloride (SOCl₂) or use coupling agents (EDCI/HOBt) .

- Solvent Effects : Use DMF or THF to stabilize intermediates.

- By-product Mitigation : Add molecular sieves to scavenge water and improve yields .

Methodological Notes for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.